molecular formula C17H19N5O6 B14783066 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methoxyphenyl)-6,9-dihydro-1H-purin-6-one

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methoxyphenyl)-6,9-dihydro-1H-purin-6-one

Cat. No.: B14783066
M. Wt: 389.4 g/mol
InChI Key: MJDNLRDARLQJAS-UHFFFAOYSA-N
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Description

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-methoxyphenyl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the class of purine derivatives. This compound features a purine base attached to a sugar moiety, making it structurally similar to nucleosides found in nucleic acids. The presence of a methoxyphenyl group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include a purine base and a sugar derivative. The key steps may involve:

    Glycosylation: The attachment of the sugar moiety to the purine base.

    Functional Group Modifications: Introduction of the amino group and the methoxyphenyl group through various organic reactions such as nucleophilic substitution and electrophilic aromatic substitution.

    Purification: Techniques like chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. This often includes:

    Batch Processing: Large-scale reactions in controlled environments.

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Automation: Automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may serve as a nucleoside analog, potentially interfering with nucleic acid synthesis and function. This makes it a candidate for studying cellular processes and developing therapeutic agents.

Medicine

In medicine, nucleoside analogs are often explored for their antiviral and anticancer properties. This compound could be investigated for similar applications, targeting specific enzymes or pathways in pathogens or cancer cells.

Industry

In the industrial sector, such compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, nucleoside analogs can:

    Inhibit Enzymes: By mimicking natural substrates, they can inhibit enzymes involved in nucleic acid synthesis.

    Incorporate into DNA/RNA: Leading to chain termination or mutations.

    Modulate Signaling Pathways: Affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    2-Amino-9-(β-D-ribofuranosyl)purine: Another purine nucleoside analog.

    8-Methoxyadenosine: A compound with a methoxy group similar to the one in the given compound.

Uniqueness

The uniqueness of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-methoxyphenyl)-1H-purin-6(9H)-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other nucleoside analogs.

Properties

Molecular Formula

C17H19N5O6

Molecular Weight

389.4 g/mol

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methoxyphenyl)-1H-purin-6-one

InChI

InChI=1S/C17H19N5O6/c1-27-8-4-2-7(3-5-8)13-19-10-14(20-17(18)21-15(10)26)22(13)16-12(25)11(24)9(6-23)28-16/h2-5,9,11-12,16,23-25H,6H2,1H3,(H3,18,20,21,26)

InChI Key

MJDNLRDARLQJAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N

Origin of Product

United States

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